Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate
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Overview
Description
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Amination: The dimethylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the ester group to form alcohols.
Substitution: Nucleophilic substitution reactions involving the dimethylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acid or base catalysts for esterification and amination reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Introduction of various functional groups replacing the dimethylamino group.
Scientific Research Applications
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid methyl ester
- 3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid propyl ester
Uniqueness
3-[2-Hydroxy-3-(dimethylamino)propoxy]-p-cymene-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its methyl or propyl counterparts.
Biological Activity
Ethyl 3-(2-hydroxy-3-(dimethylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound that has gained attention due to its diverse biological activities and potential applications in pharmaceuticals and cosmetics. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a p-cymene moiety and a dimethylamino propoxy group, contributing to its unique reactivity and solubility. Its molecular formula is C18H29N1O4, with a molecular weight of 323.43 g/mol. The compound's structure allows for various chemical reactions, enhancing its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C18H29N1O4 |
Molecular Weight | 323.43 g/mol |
Functional Groups | Hydroxy, Dimethylamino, Ester |
Synthesis
The synthesis of this compound typically involves multi-step processes:
- Formation of the p-Cymene Core : Achieved through Friedel-Crafts alkylation of toluene with isopropyl chloride.
- Carboxylation : The p-cymene core is carboxylated using carbon dioxide under high pressure.
- Esterification : The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst.
- Attachment of the Propoxy Group : Reaction with 3-chloropropanol in the presence of a base.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways.
- Anti-inflammatory Effects : Research has shown that the compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its antioxidant activity.
Case Studies
- Antimicrobial Screening : In vitro studies have demonstrated that this compound exhibits potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Model : In animal models of inflammation, the compound significantly reduced edema and levels of pro-inflammatory cytokines, suggesting its potential for therapeutic use in inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory responses.
- Receptor Modulation : Interaction with receptors involved in pain signaling pathways may account for its anti-inflammatory effects.
Properties
CAS No. |
53251-81-3 |
---|---|
Molecular Formula |
C18H29NO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-[3-(dimethylamino)-2-hydroxypropoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO4/c1-7-22-18(21)16-13(4)8-9-15(12(2)3)17(16)23-11-14(20)10-19(5)6/h8-9,12,14,20H,7,10-11H2,1-6H3 |
InChI Key |
SNFZSVZRZFZVIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(CN(C)C)O)C(C)C)C |
Origin of Product |
United States |
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